molecular formula C7H15N B147286 4-Methylcyclohexylamine CAS No. 6321-23-9

4-Methylcyclohexylamine

Cat. No.: B147286
CAS No.: 6321-23-9
M. Wt: 113.20 g/mol
InChI Key: KSMVBYPXNKCPAJ-UHFFFAOYSA-N
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Description

4-Methylcyclohexylamine is an organic compound with the molecular formula C₇H₁₅N. It is a derivative of cyclohexylamine, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various chemical and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methylcyclohexylamine can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-methylcyclohexanone using a rhodium-carbon catalyst. This process yields a mixture of cis and trans isomers, which can be separated by recrystallization .

Another method involves the rearrangement of trans-4-methylcyclohexanecarboxylic acid using sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine. This method is advantageous as it avoids the use of hazardous diazoimide and does not require high temperature or pressure .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 4-methylcyclohexanone. The process is carried out in a stirred tank reactor using a rhodium catalyst under controlled temperature and pressure conditions. The resulting mixture of isomers is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylcyclohexylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexylamine involves its interaction with specific molecular targets. For example, it acts as a spermidine synthase inhibitor, affecting the polyamine biosynthesis pathway. This inhibition leads to a decrease in spermidine levels and an increase in spermine levels in tissues . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the conversion of putrescine to spermidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylcyclohexylamine is unique due to the presence of a methyl group at the fourth position of the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as its reactivity and boiling point, compared to other cyclohexylamines. Additionally, its ability to inhibit spermidine synthase sets it apart from other similar compounds .

Properties

IUPAC Name

4-methylcyclohexan-1-amine
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InChI

InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3
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InChI Key

KSMVBYPXNKCPAJ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N
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Molecular Formula

C7H15N
Record name P-AMINOCYCLOHEXYLMETHANE
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DSSTOX Substance ID

DTXSID2064232, DTXSID801307354, DTXSID601309835
Record name Cyclohexanamine, 4-methyl-
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Record name trans-4-Methylcyclohexylamine
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Molecular Weight

113.20 g/mol
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Physical Description

P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire.
Record name P-AMINOCYCLOHEXYLMETHANE
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CAS No.

2523-56-0, 6321-23-9, 2523-55-9
Record name P-AMINOCYCLOHEXYLMETHANE
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Record name 4-Methylcyclohexylamine
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Record name trans-4-Methylcyclohexylamine
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Record name 4-methylcyclohexylamine, mixed isomers
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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